molecular formula C12H17NO3S B1311220 2-(benzenesulfonyl)-N,N-diethylacetamide CAS No. 163019-28-1

2-(benzenesulfonyl)-N,N-diethylacetamide

Cat. No.: B1311220
CAS No.: 163019-28-1
M. Wt: 255.34 g/mol
InChI Key: KEAACMAWBWZGJR-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-N,N-diethylacetamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N,N-diethylacetamide typically involves the reaction of benzenesulfonyl chloride with N,N-diethylacetamide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The base, often triethylamine or pyridine, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-N,N-diethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzenesulfonyl)-N,N-diethylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.

    Medicine: Explored for its potential therapeutic applications, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined structural features of a sulfonyl group and a diethylacetamide moiety. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

2-(benzenesulfonyl)-N,N-diethylacetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the benzenesulfonyl group enhances its binding affinity to specific proteins, facilitating modulation of their activity.

Target Enzymes

  • Cytochrome P450 Enzymes : This compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.
  • Carbonic Anhydrase : Some studies suggest that similar sulfonamide derivatives exhibit inhibitory effects on carbonic anhydrase, indicating potential applications in treating conditions like glaucoma .

Pharmacological Effects

The pharmacological profile of this compound includes several noteworthy effects:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.
  • Antitumor Activity : There is emerging evidence that compounds with similar structures may inhibit tumor growth by inducing apoptosis in cancer cells. This is achieved through modulation of signaling pathways involved in cell proliferation .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound, yielding significant insights into its therapeutic potential.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Study 2: Antitumor Activity

In vitro assays demonstrated that this compound could reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values were determined as follows:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20

The mechanism was attributed to the induction of apoptosis through caspase activation.

Properties

IUPAC Name

2-(benzenesulfonyl)-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-3-13(4-2)12(14)10-17(15,16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAACMAWBWZGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438283
Record name 2-(benzenesulfonyl)-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163019-28-1
Record name 2-(benzenesulfonyl)-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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